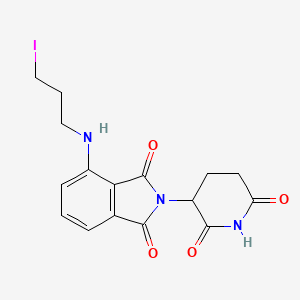

Pomalidomide-C3-I

Description

Pomalidomide-C3-I is a chemically modified derivative of the immunomodulatory drug pomalidomide. Its molecular formula is C₁₆H₁₆IN₃O₄, with a molecular weight of 441.23 and a CAS number of 2570254-31-6 . The compound integrates a C3 alkyl chain and an iodine atom into the pomalidomide backbone, enhancing its utility in targeted therapy and molecular imaging. The iodine moiety facilitates radioactive labeling (e.g., for SPECT/CT imaging) or serves as a functional handle for bioconjugation . Unlike the parent drug pomalidomide (C₁₃H₁₁N₃O₄, M.W. 273.25), which is clinically used for multiple myeloma, this compound is strictly for research purposes, emphasizing applications in drug delivery optimization, pharmacokinetic tracking, and immuno-oncology studies .

Properties

Molecular Formula |

C16H16IN3O4 |

|---|---|

Molecular Weight |

441.22 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-(3-iodopropylamino)isoindole-1,3-dione |

InChI |

InChI=1S/C16H16IN3O4/c17-7-2-8-18-10-4-1-3-9-13(10)16(24)20(15(9)23)11-5-6-12(21)19-14(11)22/h1,3-4,11,18H,2,5-8H2,(H,19,21,22) |

InChI Key |

QGIVOQPVTLJXRH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide and its derivatives, including Pomalidomide-C3-I, typically involves multi-step processes. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further processed to yield pomalidomide. The synthesis can be optimized to improve yield and purity, making it feasible for large-scale production .

Industrial Production Methods

Industrial production of pomalidomide and its derivatives often employs continuous flow synthesis techniques. This method allows for the reliable and robust production of the compound, meeting the high demand for clinical and research applications .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-C3-I undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of pomalidomide .

Scientific Research Applications

Pomalidomide-C3-I has a wide range of scientific research applications:

Mechanism of Action

Pomalidomide-C3-I exerts its effects through multiple mechanisms:

Immunomodulation: It enhances T cell and natural killer cell-mediated immunity, which helps in targeting and destroying cancer cells.

Antineoplastic Activity: It inhibits the proliferation and induces apoptosis of hematopoietic tumor cells.

Protein Degradation: It binds to the E3 ligase cereblon, redirecting its activity towards the degradation of specific proteins involved in cancer cell survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Pomalidomide-C3-I with structurally and functionally related derivatives (Table 1).

Table 1: Comparison of this compound with Analogous Compounds

Key Differentiators :

Functional Groups :

- The iodine in this compound enables radiopharmaceutical applications, unlike the carboxylate (Pomalidomide-C3-COOH) or chlorine (Pomalidomide-CO-C3-Cl) derivatives, which are tailored for covalent conjugation or PROTAC development .

- The C3 linker provides spatial flexibility, improving binding to cereblon (CRBN) in targeted protein degradation compared to shorter linkers (e.g., C1-C2) .

Pharmacokinetic Properties :

- Solubility : this compound exhibits lower aqueous solubility than Pomalidomide-C3-COOH due to iodine’s hydrophobicity, necessitating formulation with solubilizing agents (e.g., cyclodextrins) .

- Stability : The iodine atom increases susceptibility to photodegradation, requiring storage at -20°C , whereas chlorine derivatives (e.g., Pomalidomide-CO-C3-Cl) are stable at refrigerated temperatures .

Research Applications :

- This compound is prioritized for imaging studies (e.g., tumor localization via iodine-124/131 isotopes) .

- Carboxylic acid derivatives (e.g., Pomalidomide-C3-COOH) are used in antibody-drug conjugates (ADCs) due to their reactivity with amine groups .

- Chlorinated analogs like Pomalidomide-CO-C3-Cl are critical in PROTACs for E3 ligase recruitment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.